molecular formula C128H193N45O39S B598488 Lys-gamma3-MSH CAS No. 156159-18-1

Lys-gamma3-MSH

Cat. No.: B598488
CAS No.: 156159-18-1
M. Wt: 3018.288
InChI Key: XWFHPHMLENMPDT-KLQUGMGCSA-N
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Description

Lys-γ3-Melanocyte-Stimulating Hormone (Lys-γ3-MSH) is a bioactive peptide derived from the pro-opiomelanocortin (POMC) precursor. It is processed from the N-terminal region of POMC and contains a conserved core sequence (Gly-His-Phe-Arg-Trp) with a critical N-terminal lysine residue that is essential for its biological activity . Unlike α-MSH and β-MSH, which are well-studied for their roles in pigmentation and appetite regulation, Lys-γ3-MSH is primarily associated with lipid metabolism and steroidogenesis. It potentiates the steroidogenic effects of adrenocorticotropic hormone (ACTH) in the adrenal cortex and regulates hormone-sensitive lipase (HSL) activity in adipocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lys-gamma3-MSH is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The synthesized peptide is then purified using high-performance liquid chromatography to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions: Lys-gamma3-MSH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .

Scientific Research Applications

Lys-gamma3-MSH has a wide range of scientific research applications, including:

Mechanism of Action

Lys-gamma3-MSH exerts its effects by binding to melanocortin receptors, which are G protein-coupled receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. This activation triggers a cascade of intracellular signaling pathways, resulting in the phosphorylation and activation of hormone-sensitive lipase. The activated enzyme then catalyzes the hydrolysis of triglycerides into free fatty acids and glycerol, facilitating lipid metabolism .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Lys-γ3-MSH

  • Sequence: Contains 24 amino acids with an N-terminal lysine residue (Lys-Tyr-Val-Met-Gly-His-Phe-Arg-Trp-Asp-Arg-Phe-Gly-Arg-Arg-Asn-Ser-Ser-Ser-Ser-Gly-Ser-Ser-Gly-Ala-Gly-Gln-OH) .
  • Molecular Weight : 3018.25 g/mol .
  • Key Residue : The N-terminal lysine is critical for binding to adrenal and adipocyte receptors; removal of this residue (yielding γ3-MSH) reduces activity by >90% .

Other γ-MSH Variants

  • γ1-MSH : A shorter 11-residue peptide with amidation at the C-terminus. Lacks the N-terminal lysine and exhibits minimal steroidogenic activity .
  • γ2-MSH : Similar to γ1-MSH but without amidation; found in human cardiac tissue but functionally uncharacterized .

α-MSH and β-MSH

  • α-MSH: 13 residues, core sequence (Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val). Primarily regulates melanogenesis and appetite via melanocortin receptors (MC1R, MC3R, and MC4R) .
  • β-MSH : Longer sequence with conserved core (Asp-Glu-Gly-Pro-Tyr-Arg-Met-Glu-His-Phe-Arg-Trp-Gly-Ser-Pro-Pro-Lys-Asp). Mutations in β-MSH (e.g., Y5C-β-MSH) are linked to obesity .

Functional Roles

Compound Key Functions Associated Pathways/Receptors
Lys-γ3-MSH - Potentiates ACTH-induced steroidogenesis .
- Regulates HSL activity in adipocytes, enhancing lipolysis .
Binds to adrenal cortex and adipocyte membranes; synergizes with ACTH .
γ1/γ2-MSH Limited steroidogenic activity; γ2-MSH detected in human heart but functional role unclear . Unknown receptors; low affinity for MC3R .
α-MSH - Melanogenesis via MC1R.
- Appetite suppression via MC3R/MC4R .
MC1R, MC3R, MC4R .
β-MSH Hypothalamic control of body weight; mutations linked to obesity . MC4R .

Mechanistic Insights

  • Lys-γ3-MSH and HSL Regulation: Lys-γ3-MSH enhances HSL phosphorylation at Ser-563 and Ser-660 in adipocytes, promoting lipolysis. This effect is dose-dependent and requires the N-terminal lysine .
  • Steroidogenesis :
    Lys-γ3-MSH increases free cholesterol availability in adrenal cells by activating HSL-mediated hydrolysis of cholesteryl esters. This mechanism synergizes with ACTH to amplify cortisol production .

Pathophysiological Relevance

  • However, its effects are distinct from β-MSH, which directly impacts hypothalamic weight regulation .
  • Inflammation : Unlike α-MSH, which has anti-inflammatory properties via MC1R, Lys-γ3-MSH’s anti-inflammatory effects remain uncharacterized .

Biological Activity

Lys-gamma3-MSH (Lys-γ3-MSH) is a biologically active peptide derived from the pro-opiomelanocortin (POMC) precursor, specifically from the gamma-melanocyte-stimulating hormone (γ-MSH). This peptide has garnered attention for its regulatory roles in various physiological processes, particularly in lipid metabolism and steroidogenesis. This article explores the biological activity of Lys-γ3-MSH, highlighting its effects on lipolysis, hormone-sensitive lipase (HSL) activity, and potential therapeutic applications.

Lys-γ3-MSH is characterized by its critical N-terminal lysine residue, which is essential for its biological activity. It acts primarily through melanocortin receptors, although the specific receptor mediating its effects remains unclear. Research indicates that Lys-γ3-MSH can potentiate the actions of adrenocorticotropic hormone (ACTH), enhancing steroidogenic responses in adrenal cortical cells and stimulating lipolysis in adipose tissues.

Stimulation of Lipolysis

Lys-γ3-MSH has been identified as a potent stimulator of lipolysis, significantly increasing the activity of HSL. In studies involving 3T3-L1 adipocytes, Lys-γ3-MSH was shown to phosphorylate HSL at key serine residues, specifically serines 660 and 563, leading to enhanced lipolytic activity. The effective concentration (EC50) of Lys-γ3-MSH for stimulating lipolysis was found to be approximately 3.56 nM, compared to 248 pM for ACTH, indicating a strong lipolytic effect relative to other melanocortin peptides like α-MSH and NDP-α-MSH which showed less efficacy (Table 1) .

PeptideEC50 (nM)Maximal Response (x Control)
ACTH0.2486.58
Lys-γ3-MSH3.567.26
α-MSH4.504.68
NDP-α-MSHN/AModest Increase

Phosphorylation of HSL

The phosphorylation state of HSL is critical for its activity. Immunoblotting studies have demonstrated that Lys-γ3-MSH significantly increases phosphorylation at serine residues 660 and 563 at concentrations starting from 100 pM, while reducing basal phosphorylation at serine 565 .

Role in Cholesterol Metabolism

Research suggests that Lys-γ3-MSH may play a broader role in cholesterol and lipid metabolism beyond lipolysis. It has been shown to enhance cholesterol ester hydrolysis by increasing HSL activity, indicating potential implications for metabolic disorders .

Case Studies and Therapeutic Implications

Recent studies have explored the therapeutic potential of Lys-γ3-MSH in various models:

  • Adrenal Function : In animal models, Lys-γ3-MSH has been shown to enhance the steroidogenic response to ACTH, suggesting its potential use in treating adrenal insufficiency .
  • Inflammation : Research indicates that α-MSH analogs can reduce inflammatory responses in models of acute lung injury and renal ischemia, potentially positioning Lys-γ3-MSH as a candidate for therapeutic interventions in inflammatory diseases .
  • Metabolic Disorders : Given its role in lipolysis and cholesterol metabolism, Lys-γ3-MSH may offer insights into managing obesity and related metabolic disorders through modulation of fat storage and energy expenditure.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to investigate the functional role of Lys-gamma3-MSH in adipocyte regulation?

  • Methodological Answer : Studies often use in vitro adipocyte models treated with synthetic this compound to assess lipid metabolism. Key techniques include:

  • Hormone-sensitive lipase (HSL) activity assays (e.g., radioactive glycerol release measurements) .
  • Western blotting to quantify phosphorylation states of perilipin 1A and HSL, critical for lipolysis initiation .
  • ELISA or radioimmunoassays to measure cyclic AMP (cAMP) levels, as this compound may act via melanocortin receptors (MC3R/MC2R) to modulate cAMP signaling .
    • Best Practice : Include controls for non-specific melanocortin receptor effects (e.g., siRNA knockdown of MC3R/MC2R) and validate peptide purity via mass spectrometry .

Q. How does this compound interact with melanocortin receptors, and what assays are suitable for validating these interactions?

  • Methodological Answer :

  • Use radioligand binding assays with HEK293 cells transfected with MC3R/MC2R to assess binding affinity .
  • cAMP luciferase reporter assays to evaluate receptor activation post-Lys-gamma3-MSH treatment .
  • Co-immunoprecipitation to study receptor accessory proteins (e.g., MRAP1), which modulate receptor signaling .
    • Data Interpretation : Compare dose-response curves across receptor subtypes to identify selectivity, noting potential cross-reactivity with other POMC-derived peptides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of this compound on hormone-sensitive lipase (HSL) activity across studies?

  • Analysis Framework :

  • Contextual Variables : Differences in cell models (primary adipocytes vs. immortalized lines) may explain variability. Primary adipocytes exhibit stronger HSL activation due to intact signaling cascades .
  • Experimental Design : Replicate studies using standardized protocols (e.g., identical peptide concentrations, incubation times) and report raw data in appendices for transparency .
  • Statistical Rigor : Apply mixed-effects models to account for batch variability and use sensitivity analyses to identify outliers .
    • Case Study : Bicknell et al. (2009) observed HSL activation in 3T3-L1 adipocytes, while Hoch et al. (2008) reported weak coupling in human adipocytes, highlighting species- and model-specific effects .

Q. What strategies are effective for elucidating the dual roles of this compound in lipolysis regulation and inflammatory cytokine modulation (e.g., IL-6)?

  • Integrated Methodology :

  • Multi-omics profiling : Combine RNA-seq (to identify transcriptional targets) with phosphoproteomics (to map kinase cascades) .
  • Co-culture systems : Test adipocyte-macrophage interactions to assess paracrine effects on IL-6 secretion .
  • Pharmacological inhibition : Use selective inhibitors (e.g., HSF1 for stress response pathways) to dissect crosstalk between metabolic and inflammatory pathways .
    • Data Validation : Confirm findings using in vivo models (e.g., MC3R knockout mice) and correlate with clinical data from renal failure patients, where this compound levels are elevated .

Q. How should researchers design experiments to explore the tissue-specificity of this compound signaling, particularly in non-adipocyte tissues?

  • Experimental Design :

  • Tissue-specific knockout models : Use Cre-lox systems to delete MC3R/MC2R in target tissues (e.g., liver, skeletal muscle) .
  • Spatiotemporal analysis : Apply in situ hybridization or spatial transcriptomics to map receptor expression patterns .
  • Functional assays : Measure tissue-specific outputs (e.g., hepatic glucose production, muscle glycogenolysis) post-Lys-gamma3-MSH administration .
    • Ethical Considerations : Adhere to institutional guidelines for animal studies and prioritize in vitro models for preliminary screens .

Q. Data Presentation and Reproducibility

Q. What are the best practices for reporting conflicting data on this compound in peer-reviewed manuscripts?

  • Guidelines :

  • Transparency : Disclose all raw data, including negative results, in supplementary materials .
  • Methodological Detail : Specify peptide sources, storage conditions, and receptor expression levels in cell models .
  • Comparative Tables : Summarize key findings across studies (Table 1) to contextualize contradictions.

Table 1 : Conflicting Observations in this compound Studies

Study ModelKey FindingProposed MechanismReference
3T3-L1 adipocytes↑ HSL activityMC3R-dependent cAMP/PKA activation
Human adipocytesWeak HSL couplingLow MRAP1 expression
Renal failure patientsElevated Lys-γ3-MSHReduced renal clearance

Q. How can researchers ensure reproducibility when studying labile peptides like this compound?

  • Protocol Optimization :

  • Use fresh peptide aliquots stored at -80°C to prevent degradation .
  • Validate biological activity via dose-response curves in each experiment .
  • Publish detailed step-by-step protocols in repositories like Protocols.io .

Properties

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C128H193N45O39S/c1-64(2)102(173-118(205)83(45-68-30-32-71(180)33-31-68)162-104(191)73(130)24-13-14-37-129)123(210)161-79(36-42-213-4)105(192)148-55-99(186)156-85(47-70-51-141-63-152-70)115(202)164-82(44-67-21-9-6-10-22-67)113(200)159-78(29-18-41-145-128(139)140)111(198)165-84(46-69-50-146-74-25-12-11-23-72(69)74)114(201)167-87(49-101(188)189)117(204)160-77(28-17-40-144-127(137)138)110(197)163-81(43-66-19-7-5-8-20-66)106(193)149-54-97(184)154-75(26-15-38-142-125(133)134)109(196)158-76(27-16-39-143-126(135)136)112(199)166-86(48-95(132)182)116(203)170-91(60-177)121(208)172-93(62-179)122(209)171-92(61-178)120(207)169-89(58-175)108(195)151-56-100(187)157-90(59-176)119(206)168-88(57-174)107(194)150-52-96(183)153-65(3)103(190)147-53-98(185)155-80(124(211)212)34-35-94(131)181/h5-12,19-23,25,30-33,50-51,63-65,73,75-93,102,146,174-180H,13-18,24,26-29,34-49,52-62,129-130H2,1-4H3,(H2,131,181)(H2,132,182)(H,141,152)(H,147,190)(H,148,192)(H,149,193)(H,150,194)(H,151,195)(H,153,183)(H,154,184)(H,155,185)(H,156,186)(H,157,187)(H,158,196)(H,159,200)(H,160,204)(H,161,210)(H,162,191)(H,163,197)(H,164,202)(H,165,198)(H,166,199)(H,167,201)(H,168,206)(H,169,207)(H,170,203)(H,171,209)(H,172,208)(H,173,205)(H,188,189)(H,211,212)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t65-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,102-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFHPHMLENMPDT-KLQUGMGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C128H193N45O39S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3018.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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